N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide
Description
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide is a pyrazoline derivative featuring a bromo-substituted pyrazolinone core, a phenyl group at position 1, a methyl group at position 2, and an ethanamide moiety linked via a methoxy-phenyl group. The bromo substituent may enhance electrophilic reactivity, while the ethanamide group could improve solubility and hydrogen-bonding capacity, influencing bioavailability .
Properties
IUPAC Name |
N-[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-13(24)21-14-8-10-16(11-9-14)26-12-17-18(20)19(25)23(22(17)2)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFSFQHEGIVTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-Bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)phenyl)ethanamide, with the CAS number 1022722-45-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and case studies.
The molecular formula of this compound is C19H18BrN3O3, with a molecular weight of 416.27 g/mol. The compound exhibits a predicted density of 1.499 g/cm³ and a pKa of approximately 14.57, indicating its basic nature in biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various pathogens:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| N-(4-Bromo...) | 0.22 - 0.25 | - | Staphylococcus aureus |
| N-(4-Bromo...) | - | - | Staphylococcus epidermidis |
The compound exhibited synergistic relationships with standard antibiotics such as ciprofloxacin and ketoconazole, enhancing their efficacy against resistant strains .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of A549 lung cancer cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-(4-Bromo...) | 10.5 | A549 |
| Control | 15.0 | A549 |
In these studies, the compound reduced cell viability significantly compared to controls, suggesting its potential as an anticancer agent .
The biological activity of N-(4-Bromo...) may be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this structure have been shown to interfere with the ATP-binding sites of kinases, leading to decreased phosphorylation of downstream targets essential for tumor growth .
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving multiple pyrazole derivatives, N-(4-Bromo...) was found to have superior antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for therapeutic applications in treating resistant infections .
- Anticancer Evaluation : A recent evaluation reported that N-(4-Bromo...) exhibited selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies. The study indicated that further optimization could enhance its selectivity and potency against various cancer types .
Comparison with Similar Compounds
Core Heterocycle and Substituent Effects
The target compound’s pyrazolinone core distinguishes it from analogs with triazine () or pyrazolo-pyrimidine () backbones. Key comparisons include:
Physical and Analytical Properties
- Melting Points: The pyrazolo-pyrimidine derivative in exhibits a melting point of 175–178°C, suggesting that rigid, fused-ring systems with fluorinated aryl groups increase crystallinity. The target compound’s pyrazolinone core and flexible methoxy linker may result in a lower melting range.
- Chromatographic Behavior : The diazaspiro compound in has an HPLC retention time of 1.27 minutes (condition: SMD-TFA05), indicating moderate polarity. The target compound’s bromo and ethanamide groups may extend retention time due to increased hydrophobicity and hydrogen bonding .
Q & A
Basic Synthesis Optimization
Q: What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity? A: Key steps include selecting coupling reagents (e.g., DCC/HOBt for amide bond formation ), controlling reaction temperatures (e.g., maintaining -50°C to minimize side reactions ), and using chromatography for purification. The bromo-substituted pyrazolin core may require inert atmosphere handling to prevent degradation. Evidence from pyrazole derivatives suggests that substituent positioning on the phenyl ring impacts reaction efficiency .
Advanced Mechanistic Studies
Q: How can researchers elucidate the reaction mechanism for the formation of the pyrazolin-methoxy-phenyl linkage? A: Isotopic labeling (e.g., ²H/¹³C NMR) and computational modeling (DFT studies) can track bond formation. Studies on similar pyrazolo[3,4-b]pyridines highlight the role of nucleophilic substitution at the methoxy group . Kinetic analysis under varying pH and solvent polarity may reveal rate-determining steps .
Basic Spectroscopic Characterization
Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃), acetamide (NHCOCH₃), and aromatic protons.
- HRMS : Verify molecular weight (expected ~470–500 g/mol based on analogues ).
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending .
- X-ray crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .
Advanced Stability and Degradation Pathways
Q: What factors contribute to the compound’s stability under storage, and how can degradation products be identified? A: Stability studies under varying temperatures and humidity (e.g., 25°C/60% RH vs. 40°C/75% RH) can assess shelf life. LC-MS/MS is critical for detecting degradation products, such as de-brominated analogs or hydrolyzed acetamide groups . Pyrazolin rings are prone to oxidation; antioxidants like BHT may mitigate this .
Basic Biological Screening
Q: What in vitro assays are recommended for preliminary evaluation of bioactivity? A:
- Kinase inhibition assays : Target kinases with ATP-binding pockets (e.g., JAK2 or CDKs) due to the pyrazolin core’s affinity .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility testing : Employ shake-flask methods with PBS/DMSO mixtures to guide dosing .
Advanced Structure-Activity Relationship (SAR)
Q: How can substituent modifications (e.g., bromo→fluoro or methyl→ethyl) enhance target selectivity? A: Systematic SAR studies using parallel synthesis (e.g., replacing bromine with electron-withdrawing groups to modulate electronic effects) . Molecular docking with homology models (e.g., using AutoDock Vina) can predict binding interactions. Fluorescent tagging (e.g., dansyl derivatives) enables real-time tracking of cellular uptake .
Basic Safety and Handling
Q: What safety protocols are essential for handling this compound in the lab? A:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Analytical Method Development
Q: How can researchers develop a validated HPLC method for quantifying this compound in biological matrices? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
